molecular formula C9H8O5 B1609222 3,4,5-Trihydroxycinnamic acid CAS No. 6093-59-0

3,4,5-Trihydroxycinnamic acid

Cat. No.: B1609222
CAS No.: 6093-59-0
M. Wt: 196.16 g/mol
InChI Key: ACEAELOMUCBPJP-OWOJBTEDSA-N
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Biochemical Analysis

Biochemical Properties

THC has been demonstrated to exert anti-inflammatory activities in lipopolysaccharide (LPS)-induced RAW264.7 murine macrophage cells and in LPS-induced septic mice . It interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, THC increases the expression of heme oxygenase-1 (HO-1) in LPS-challenged septic kidney and mesangial cells . Multiple signaling pathways, including p38 and AKT, have been observed to be involved in the THC-induced activation of HO-1 expression .

Cellular Effects

THC has been shown to have significant effects on various types of cells and cellular processes. For example, it effectively inhibits LPS-induced macrophage infiltration and the secretion of pro-inflammatory cytokines in the kidney of LPS-challenged animals . In human umbilical vein endothelial cells, THC significantly suppresses LPS-induced interleukin-1β production and intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression .

Molecular Mechanism

At the molecular level, THC exerts its effects through various mechanisms. It significantly decreases LPS-induced nuclear factor-κB activation by attenuating p65 phosphorylation and inhibitor of kappa B degradation . Furthermore, THC results in increased expression of SIRT1 in LPS-challenged human umbilical vein endothelial cells . Among the downstream molecular targets of SIRT1, the level of LPS-induced acetylated p53 is significantly decreased by THC treatment .

Temporal Effects in Laboratory Settings

The effects of THC change over time in laboratory settings. For instance, THC pretreatment effectively inhibits LPS-induced macrophage infiltration and the secretion of pro-inflammatory cytokines in the kidney of LPS-challenged animals

Dosage Effects in Animal Models

The effects of THC vary with different dosages in animal models. While specific dosage effects have not been detailed in the available literature, THC has been demonstrated to exert protective effects in experimental animal models of sepsis, acute lung injury, and allergic asthma .

Metabolic Pathways

It is known that THC is a derivative of hydroxycinnamic acids, which are produced through the shikimic acid pathway in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trihydroxycinnamic acid can be synthesized through the demethylation of 3,4,5-trimethoxycinnamic acid. This process involves mixing 3,4,5-trimethoxycinnamic acid with boron tribromide in dichloromethane. The product is then extracted with chloroform, dried using anhydrous sodium sulfate, and evaporated to obtain this compound with a 62% yield .

Industrial Production Methods: A green and sustainable biocatalytic production method has been developed using palm oil mill effluent. This method employs p-hydroxyphenylacetate hydroxylase to convert p-coumaric acid and caffeic acid found in the effluent into this compound .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trihydroxycinnamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

3,4,5-Trihydroxycinnamic acid is unique among hydroxycinnamic acids due to its three hydroxyl groups, which enhance its biological activities compared to other derivatives:

Properties

IUPAC Name

(E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h1-4,10-11,14H,(H,12,13)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEAELOMUCBPJP-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6093-59-0, 709007-50-1
Record name NSC153688
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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